molecular formula C4H8N4OS B7727564 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol

Cat. No.: B7727564
M. Wt: 160.20 g/mol
InChI Key: XKDOYOYHHURCRC-UHFFFAOYSA-N
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Description

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is a heterocyclic compound that contains a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate thiol compound. One common method involves the reaction of 4-amino-1,2,4-triazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halides, ethers.

Scientific Research Applications

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound can inhibit enzymes or disrupt cellular processes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is unique due to the combination of the 1,2,4-triazole ring, thiol group, and hydroxyl group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c5-8-3-6-7-4(8)10-2-1-9/h3,9H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDOYOYHHURCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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